4-Benzylpiperazin-1-amine
Overview
Description
4-Benzylpiperazin-1-amine is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. It serves as a core structure for the development of various derivatives with potential therapeutic applications.
Mechanism of Action
Target of Action
4-Benzylpiperazin-1-amine, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting on these receptor systems in a similar fashion to MDMA . The compound has also been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
BZP acts as a central nervous system (CNS) stimulant, with around 10% of the potency of d-amphetamine . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the serotonergic system . This results in the euphoriant and stimulant properties often associated with BZP.
Biochemical Pathways
It is known that bzp has amphetamine-like actions on the serotonin reuptake transporter . This leads to an increase in serotonin levels in the brain, which can affect various biochemical pathways related to mood, appetite, and sleep.
Pharmacokinetics
It is normally produced commercially as the dihydrochloride, phosphate, or citrate salts . The bioavailability of BZP is unknown .
Result of Action
The molecular and cellular effects of BZP’s action are primarily related to its impact on the serotonergic and dopaminergic systems. By increasing serotonin concentrations in the brain, BZP can induce feelings of euphoria and stimulation . On a cellular level, BZP may affect the function of neurons in the brain, particularly those involved in mood regulation.
Action Environment
The action, efficacy, and stability of BZP can be influenced by various environmental factors. For example, the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA, can affect the action of BZP . Additionally, the physiological state of the individual, including factors such as age, health status, and genetic factors, can also influence the action of BZP.
Biochemical Analysis
Biochemical Properties
4-Benzylpiperazin-1-amine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds . These compounds have exhibited significant antibacterial and antifungal activity .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it is involved in. For example, in the context of antimicrobial activity, it has been found to exhibit significant inhibitory effects on bacterial and fungal cells
Molecular Mechanism
The molecular mechanism of this compound is also dependent on the specific biochemical context. In the case of the aforementioned antimicrobial activity, the compound’s effects were compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazin-1-amine typically involves the reductive amination of benzylamine with piperazine. This reaction is often carried out using sodium cyanoborohydride as the reducing agent in methanol . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reductive amination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzylpiperazine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Benzylpiperazin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
Uniqueness: 4-Benzylpiperazin-1-amine is unique due to its versatile pharmacological properties and its potential for developing various therapeutic derivatives. Its ability to interact with multiple receptor systems makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-benzylpiperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMJMGVFFRSXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480081 | |
Record name | 4-benzylpiperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-52-1 | |
Record name | 4-benzylpiperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpiperazin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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